molecular formula C15H18BrNO B13762200 (3-Hydroxyphenyl)benzyldimethylammonium bromide CAS No. 64048-42-6

(3-Hydroxyphenyl)benzyldimethylammonium bromide

Cat. No.: B13762200
CAS No.: 64048-42-6
M. Wt: 308.21 g/mol
InChI Key: MWUIVEJFGUFRKG-UHFFFAOYSA-N
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Description

(3-Hydroxyphenyl)benzyldimethylammonium bromide is a quaternary ammonium compound with the molecular formula C15H18NOBr. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzylic group attached to a dimethylammonium moiety, with a hydroxyl group positioned at the third carbon of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxyphenyl)benzyldimethylammonium bromide typically involves the reaction of 3-hydroxybenzyl chloride with dimethylamine in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:

    Mixing: Reactants are mixed in a solvent.

    Reaction: The mixture is heated to the desired temperature.

    Quaternization: Methyl bromide is added to quaternize the amine.

    Purification: The product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxyphenyl)benzyldimethylammonium bromide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The benzylic position can be reduced to form a methylene group.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of (3-Formylphenyl)benzyldimethylammonium bromide.

    Reduction: Formation of (3-Hydroxyphenyl)methyldimethylammonium bromide.

    Substitution: Formation of (3-Hydroxyphenyl)benzyldimethylammonium azide or cyanide.

Scientific Research Applications

(3-Hydroxyphenyl)benzyldimethylammonium bromide has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane permeability.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)benzyldimethylammonium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

  • Benzyltrimethylammonium bromide
  • Benzyltriethylammonium bromide
  • (4-Hydroxyphenyl)benzyldimethylammonium bromide

Uniqueness

(3-Hydroxyphenyl)benzyldimethylammonium bromide is unique due to the presence of the hydroxyl group at the third position of the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

64048-42-6

Molecular Formula

C15H18BrNO

Molecular Weight

308.21 g/mol

IUPAC Name

benzyl-(3-hydroxyphenyl)-dimethylazanium;bromide

InChI

InChI=1S/C15H17NO.BrH/c1-16(2,12-13-7-4-3-5-8-13)14-9-6-10-15(17)11-14;/h3-11H,12H2,1-2H3;1H

InChI Key

MWUIVEJFGUFRKG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)C2=CC(=CC=C2)O.[Br-]

Origin of Product

United States

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